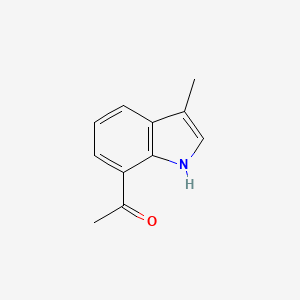
1-(3-Methyl-1H-indol-7-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methyl-1H-indol-7-yl)ethan-1-one is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a methyl group at the 3-position and an ethanone group at the 1-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Methyl-1H-indol-7-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of indole with acetylacetone under basic conditions. The reaction typically proceeds as follows:
Reactants: Indole and acetylacetone
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate
Product: this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methyl-1H-indol-7-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted indole derivatives
Aplicaciones Científicas De Investigación
1-(3-Methyl-1H-indol-7-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Methyl-1H-indol-7-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and activity.
Comparación Con Compuestos Similares
1-(3-Methyl-1H-indol-7-yl)ethan-1-one can be compared with other indole derivatives, such as:
1-(1-Methyl-1H-indol-3-yl)ethanone: Similar structure but with a methyl group at the 1-position.
3-Acetylindole: Features an acetyl group at the 3-position of the indole ring.
Indole-3-carboxaldehyde: Contains a formyl group at the 3-position.
These compounds share the indole core structure but differ in their substituents, which can influence their chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-(3-methyl-1H-indol-7-yl)ethanone |
InChI |
InChI=1S/C11H11NO/c1-7-6-12-11-9(7)4-3-5-10(11)8(2)13/h3-6,12H,1-2H3 |
Clave InChI |
IDRNBQDWBPXSJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=C1C=CC=C2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


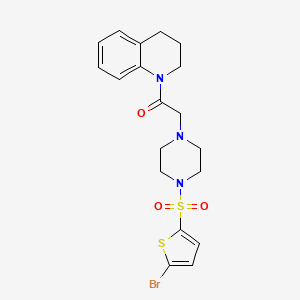

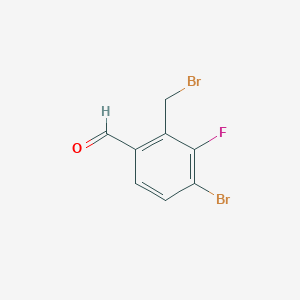
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
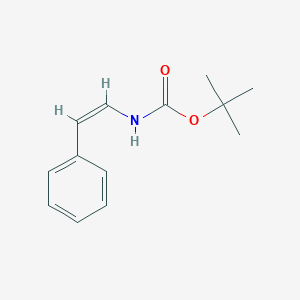
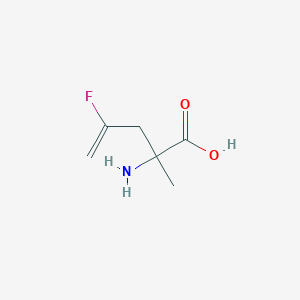


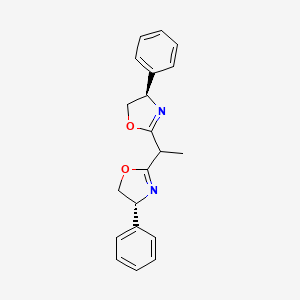
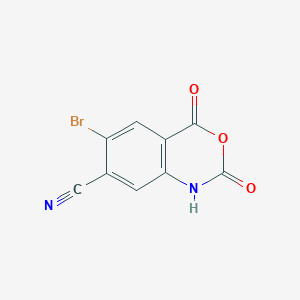
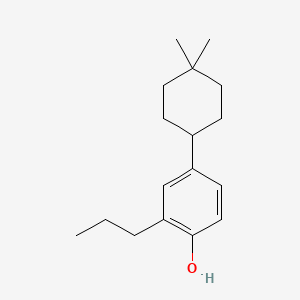
![4-Methylpyrrolo[1,2-a]quinoline](/img/structure/B15200632.png)
![(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B15200634.png)
![[2,6-Dichloro-4-(methanesulfonyl)phenyl]hydrazine](/img/structure/B15200638.png)
